Tert-butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and two methoxy groups attached to the piperidine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and formaldehyde.
Introduction of the Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Tert-butyl Group: The tert-butyl group can be introduced via a tert-butylation reaction using tert-butyl chloride and a suitable base.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate
- Tert-butyl 4-hydroxy-1-piperidinecarboxylate
- 4,4-Dimethoxypiperidine derivatives
Uniqueness
Tert-butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate is unique due to the presence of both amino and methoxy groups on the piperidine ring, which imparts distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-11(2,3)18-10(15)14-7-6-12(16-4,17-5)9(13)8-14/h9H,6-8,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZNMTWCAYMOEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779605-21-8 |
Source
|
Record name | tert-butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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